Cas no 1260867-81-9 (3-(5-Nitrofuran-2-yl)pyrrolidine)

3-(5-Nitrofuran-2-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-nitrofuran-2-yl)pyrrolidine
- 1260867-81-9
- EN300-1669995
- 3-(5-Nitrofuran-2-yl)pyrrolidine
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- Inchi: 1S/C8H10N2O3/c11-10(12)8-2-1-7(13-8)6-3-4-9-5-6/h1-2,6,9H,3-5H2
- InChI Key: MWUJLANONHWZAD-UHFFFAOYSA-N
- SMILES: O1C(=CC=C1C1CNCC1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 182.06914219g/mol
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 71Ų
3-(5-Nitrofuran-2-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1669995-0.5g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 0.5g |
$1234.0 | 2023-06-04 | ||
Enamine | EN300-1669995-10.0g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1669995-1.0g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1669995-5.0g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1669995-2.5g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 2.5g |
$2520.0 | 2023-06-04 | ||
Enamine | EN300-1669995-0.1g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 0.1g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1669995-0.05g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 0.05g |
$1080.0 | 2023-06-04 | ||
Enamine | EN300-1669995-0.25g |
3-(5-nitrofuran-2-yl)pyrrolidine |
1260867-81-9 | 0.25g |
$1183.0 | 2023-06-04 |
3-(5-Nitrofuran-2-yl)pyrrolidine Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Additional information on 3-(5-Nitrofuran-2-yl)pyrrolidine
3-(5-Nitrofuran-2-yl)pyrrolidine (CAS No. 1260867-81-9)
3-(5-Nitrofuran-2-yl)pyrrolidine, also known by its CAS registry number CAS No. 1260867-81-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a pyrrolidine ring and a nitrofuran moiety, making it a unique compound with potential applications in drug discovery and material science.
The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a common structural motif in many bioactive compounds. Its presence in 3-(5-Nitrofuran-2-yl)pyrrolidine contributes to the molecule's stability and ability to interact with biological targets. The nitrofuran group, on the other hand, introduces electron-withdrawing properties, which can enhance the compound's reactivity and bioavailability.
Recent studies have highlighted the potential of 3-(5-Nitrofuran-2-yl)pyrrolidine as a lead compound in the development of new therapeutic agents. Researchers have explored its ability to modulate various cellular pathways, including those involved in inflammation, oxidative stress, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its pharmacological applications, 3-(5-Nitrofuran-2-yl)pyrrolidine has also been investigated for its role in organic synthesis as a versatile building block. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and cyclizations, makes it an attractive candidate for constructing complex molecular architectures.
The synthesis of 3-(5-Nitrofuran-2-yl)pyrrolidine typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. One common approach involves the reaction of furan derivatives with amino alcohols or related compounds under specific conditions to form the pyrrolidine ring.
From an environmental perspective, researchers have also examined the biodegradation and toxicity profiles of CAS No. 1260867-81-9. Initial studies suggest that this compound has low toxicity to aquatic organisms under standard test conditions, which is promising for its potential use in pharmaceuticals and agrochemicals.
In conclusion, 3-(5-Nitrofuran-2-yl)pyrrolidine, with its unique chemical structure and diverse functional groups, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable compound in modern chemistry.
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